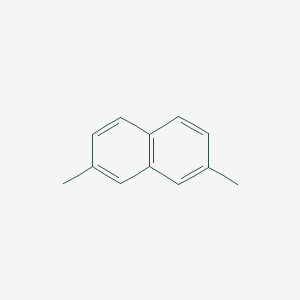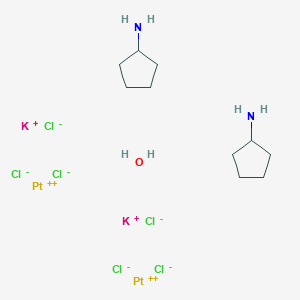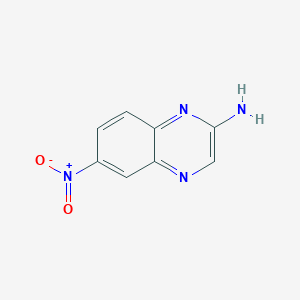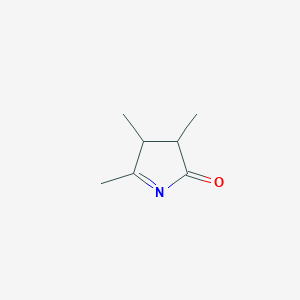
1-(アリルオキシ)-2-ブロモベンゼン
概要
説明
1-(Allyloxy)-2-bromobenzene is an organic compound that belongs to the class of bromobenzenes It features a bromine atom attached to the benzene ring and an allyloxy group (-OCH2CH=CH2) at the ortho position relative to the bromine
科学的研究の応用
1-(Allyloxy)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Catalysis: It is used as a ligand or precursor in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
準備方法
Synthetic Routes and Reaction Conditions
1-(Allyloxy)-2-bromobenzene can be synthesized through various methods. One common approach involves the alkylation of 2-bromophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
2-Bromophenol+Allyl BromideK2CO3,Reflux1-(Allyloxy)-2-bromobenzene
Industrial Production Methods
In an industrial setting, the synthesis of 1-(Allyloxy)-2-bromobenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
1-(Allyloxy)-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium alkoxide in alcohol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1-(allyloxy)benzene.
作用機序
The mechanism of action of 1-(Allyloxy)-2-bromobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the allyloxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a hydrogenated product.
類似化合物との比較
Similar Compounds
1-(Allyloxy)-4-bromobenzene: Similar structure but with the bromine atom at the para position.
1-(Allyloxy)-3-bromobenzene: Similar structure but with the bromine atom at the meta position.
1-(Allyloxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(Allyloxy)-2-bromobenzene is unique due to the specific positioning of the bromine and allyloxy groups, which can influence its reactivity and the types of reactions it undergoes. The ortho positioning of the substituents can lead to unique steric and electronic effects, making it a valuable compound in organic synthesis and research.
特性
IUPAC Name |
1-bromo-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIJEJWBLMJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25244-30-8 | |
| Record name | 4-(Allyloxy)-1-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about using 1-(allyloxy)-2-bromobenzene in radical reactions?
A1: 1-(allyloxy)-2-bromobenzene is particularly interesting for radical reactions due to its ability to undergo reductive cyclization. This means that upon the removal of the bromine atom and formation of a radical, the molecule can cyclize, forming a new ring structure. Specifically, when reacted with either polyHIPE-supported tin hydride or polyHIPE-supported thiol in the presence of triethylsilane, 1-(allyloxy)-2-bromobenzene is transformed into 3-methyl-2,3-dihydrobenzofuran. [, ] This reaction highlights the potential of 1-(allyloxy)-2-bromobenzene as a building block for more complex cyclic structures.
Q2: What are the advantages of using polyHIPE-supported reagents with 1-(allyloxy)-2-bromobenzene?
A2: The research highlights several advantages of using polyHIPE-supported reagents like tin hydride and thiol with 1-(allyloxy)-2-bromobenzene:
- Reduced Tin Contamination: Traditional tin hydrides, while effective, can be difficult to separate from the final product, leading to potential tin contamination. PolyHIPE-supported tin hydride offers a solution by allowing for easier separation and minimizing tin residues in the product. []
- Facilitated Product Separation: The solid nature of polyHIPE-supported reagents simplifies product isolation. After the reaction, the polyHIPE material with attached reagents can be easily filtered out, leaving the desired product in the solution. []
- Enhanced Selectivity: When combined with triethylsilane, the polyHIPE-supported thiol exhibits good selectivity towards the cyclized product, 3-methyl-2,3-dihydrobenzofuran. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


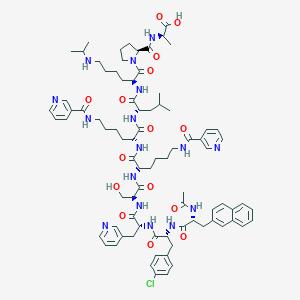
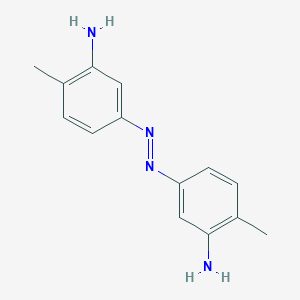
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
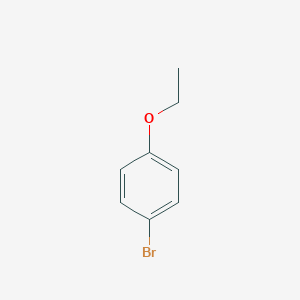
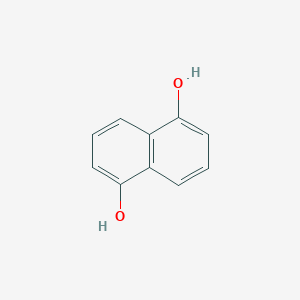
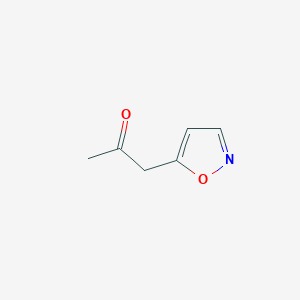
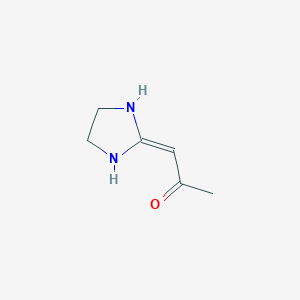
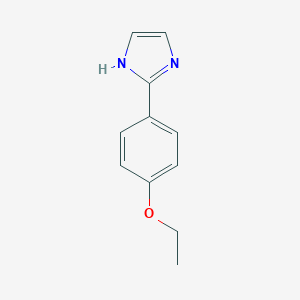
![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

